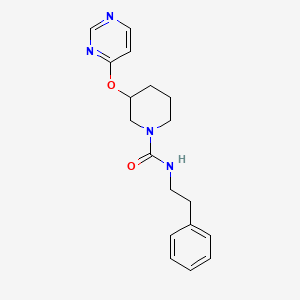

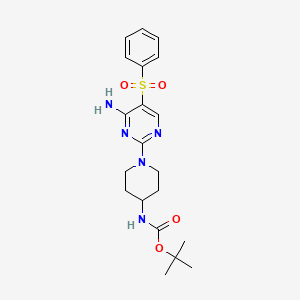

7-azido-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-azido-1H-indazole” is a derivative of indazole . Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . It’s a biologically active compound that has been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . A practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 1H-indazole consists of a benzene ring fused to a pyrazole ring . The molecular weight of 1H-indazole is 118.1359 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has also been developed .

Aplicaciones Científicas De Investigación

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types .

Synthesis of 1H- and 2H-indazoles

The synthesis of 1H- and 2H-indazoles has been a focus of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Electrochemical Radical Csp2–H/N–H Cyclization

An electrochemical anodic oxidation approach was adopted to synthesize a variety of 1H-indazole derivatives in moderate to good yields . This synthetic methodology is operationally simple, and less expensive electrodes would be suitable for this chemistry .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Metal-Catalyzed Synthesis

Metal-catalyzed synthesis generally produces good to excellent yields, with minimal formation of byproducts. A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Non-Catalytic Pathways

Literature presents several classic noncatalytic pathways toward the synthesis of indazoles such as condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .

Direcciones Futuras

Indazole-containing derivatives have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the field of indazole research could involve the development of more efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks .

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

It’s known that indazoles interact with their targets through various mechanisms . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .

Biochemical Pathways

Indazole-containing compounds are known to affect a variety of pathways due to their wide range of medicinal applications .

Result of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting they have significant biological effects .

Propiedades

IUPAC Name |

7-azido-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTXGOKQVXUHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-azido-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)